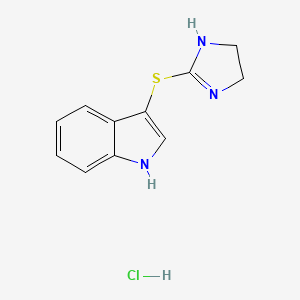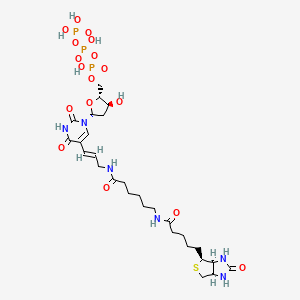
Biotin-11-dutp
描述
Biotin-11-2’-deoxyuridine-5’-triphosphate is a biotinylated nucleotide analog used primarily for non-radioactive labeling of deoxyribonucleic acid. This compound is designed to be incorporated into deoxyribonucleic acid during enzymatic reactions, replacing its natural counterpart, deoxythymidine triphosphate. The biotin moiety allows for subsequent detection using streptavidin conjugates, making it a valuable tool in molecular biology and biochemical research .
准备方法
Synthetic Routes and Reaction Conditions
Biotin-11-2’-deoxyuridine-5’-triphosphate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of biotinylated uridine derivatives, which are then converted into their triphosphate forms. The key steps involve:
Biotinylation of Uridine: Uridine is reacted with biotinylation reagents to attach the biotin moiety to the uridine molecule.
Phosphorylation: The biotinylated uridine is then phosphorylated to form the triphosphate derivative. .
Industrial Production Methods
Industrial production of Biotin-11-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Biotinylation: Using automated synthesizers to biotinylate uridine derivatives efficiently.
High-throughput Phosphorylation: Employing high-throughput reactors for the phosphorylation step to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve high purity levels
化学反应分析
Types of Reactions
Biotin-11-2’-deoxyuridine-5’-triphosphate primarily undergoes enzymatic incorporation reactions. These include:
Polymerase Chain Reaction: Incorporation into deoxyribonucleic acid during polymerase chain reaction using Taq polymerase.
Nick Translation: Incorporation into deoxyribonucleic acid during nick translation using deoxyribonuclease I and deoxyribonucleic acid polymerase I.
Primer Extension: Incorporation into deoxyribonucleic acid during primer extension using Klenow fragment
Common Reagents and Conditions
Enzymes: Taq polymerase, deoxyribonuclease I, deoxyribonucleic acid polymerase I, Klenow fragment.
Buffers: Tris-HCl buffer, magnesium chloride, deoxyribonucleoside triphosphates.
Conditions: Typically performed at pH 7.5 and temperatures ranging from 25°C to 72°C depending on the specific enzymatic reaction
Major Products
The major product formed from these reactions is biotin-labeled deoxyribonucleic acid, which can be detected using streptavidin conjugates .
科学研究应用
Biotin-11-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research:
Molecular Biology: Used for labeling deoxyribonucleic acid in polymerase chain reaction, nick translation, and primer extension assays.
Biochemistry: Employed in the study of deoxyribonucleic acid-protein interactions and deoxyribonucleic acid hybridization experiments.
Medicine: Utilized in diagnostic assays for detecting specific deoxyribonucleic acid sequences in clinical samples.
Industry: Applied in the development of deoxyribonucleic acid-based biosensors and other biotechnological applications
作用机制
Biotin-11-2’-deoxyuridine-5’-triphosphate exerts its effects by being enzymatically incorporated into deoxyribonucleic acid during synthesis. The biotin moiety attached to the uridine allows for subsequent detection using streptavidin conjugates. The molecular targets include deoxyribonucleic acid polymerases and other enzymes involved in deoxyribonucleic acid synthesis. The pathways involved are those related to deoxyribonucleic acid replication and repair .
相似化合物的比较
Similar Compounds
- Biotin-16-2’-deoxyuridine-5’-triphosphate
- Biotin-11-2’-deoxycytidine-5’-triphosphate
- Digoxigenin-11-2’-deoxyuridine-5’-triphosphate
Uniqueness
Biotin-11-2’-deoxyuridine-5’-triphosphate is unique due to its optimal linker length, which ensures efficient incorporation into deoxyribonucleic acid and effective interaction with streptavidin conjugates. This makes it particularly suitable for a wide range of molecular biology applications .
属性
IUPAC Name |
[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N6O17P3S/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43)/b7-6+/t18-,19-,20+,21-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRNEVJSOSKAOC-VPHBQDTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45N6O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86303-25-5 | |
| Record name | Biotin-11-dutp | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086303255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



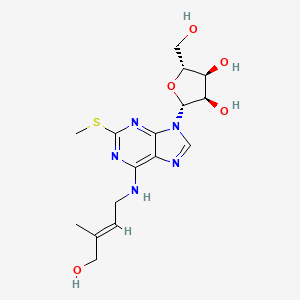
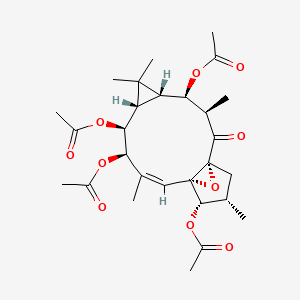
![[(1S,3Z,5R)-3-[(2E)-2-[(3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-acetyloxy-4-methylidenecyclohexyl] acetate](/img/structure/B1236021.png)


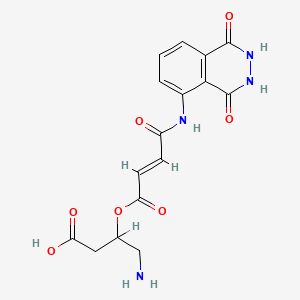

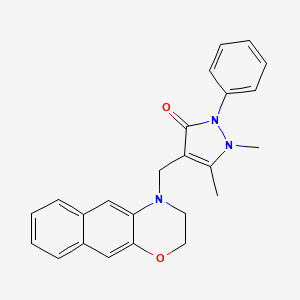
![4-amino-5-[(E)-2-bromovinyl]-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B1236030.png)
![[(3S,5S,6S)-2-methyl-5-[(2R)-2-methylbutanoyl]oxy-6-[[(1S,5R,8R,10S,23R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B1236033.png)

![1-[[(6R,7R)-2-Carboxy-7-[[2-[(Z)-(2-hydroxy-2-oxo-1,1-dimethylethoxy)imino]-2-(2-aminothiazole-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-ene]-3-ylmethyl]pyridinium](/img/structure/B1236037.png)
